

Pharmacological Profile of Demelverine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demelverine

Cat. No.: B085602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data available for **Demelverine** in the public domain is limited. This guide provides a summary of the existing information and extrapolates potential mechanisms of action based on its classification as a papaverine-like spasmolytic. Further experimental validation is required to confirm these hypotheses.

Introduction

Demelverine is a tertiary amine classified as a spasmolytic agent.[1][2] Its primary therapeutic application is in the relaxation of smooth muscle, making it relevant for conditions characterized by visceral spasms. Structurally, it is identified as N-methyl-N-(2-phenylethyl)benzeneethanamine.[3] The INN stem "-verine" in its name indicates a papaverine-like mechanism of action, suggesting its effects are primarily exerted directly on the smooth muscle cells, independent of their innervation.[4]

Physicochemical Properties

A summary of the available physicochemical properties of **Demelverine** is presented in Table 1. This information is crucial for formulation development and for understanding its potential absorption and distribution characteristics.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₁₇ H ₂₁ N | [PubChem] |
| Molecular Weight | 239.36 g/mol | [PubChem] |
| CAS Number | 13977-33-8 | [PubChem] |
| Appearance | Solid powder | [MedKoo] |
| Synonyms | Demelverinum, Methphenethamin, N- Methyldiphenethylamine | [PubChem] |

Table 1: Physicochemical Properties of **Demelverine**

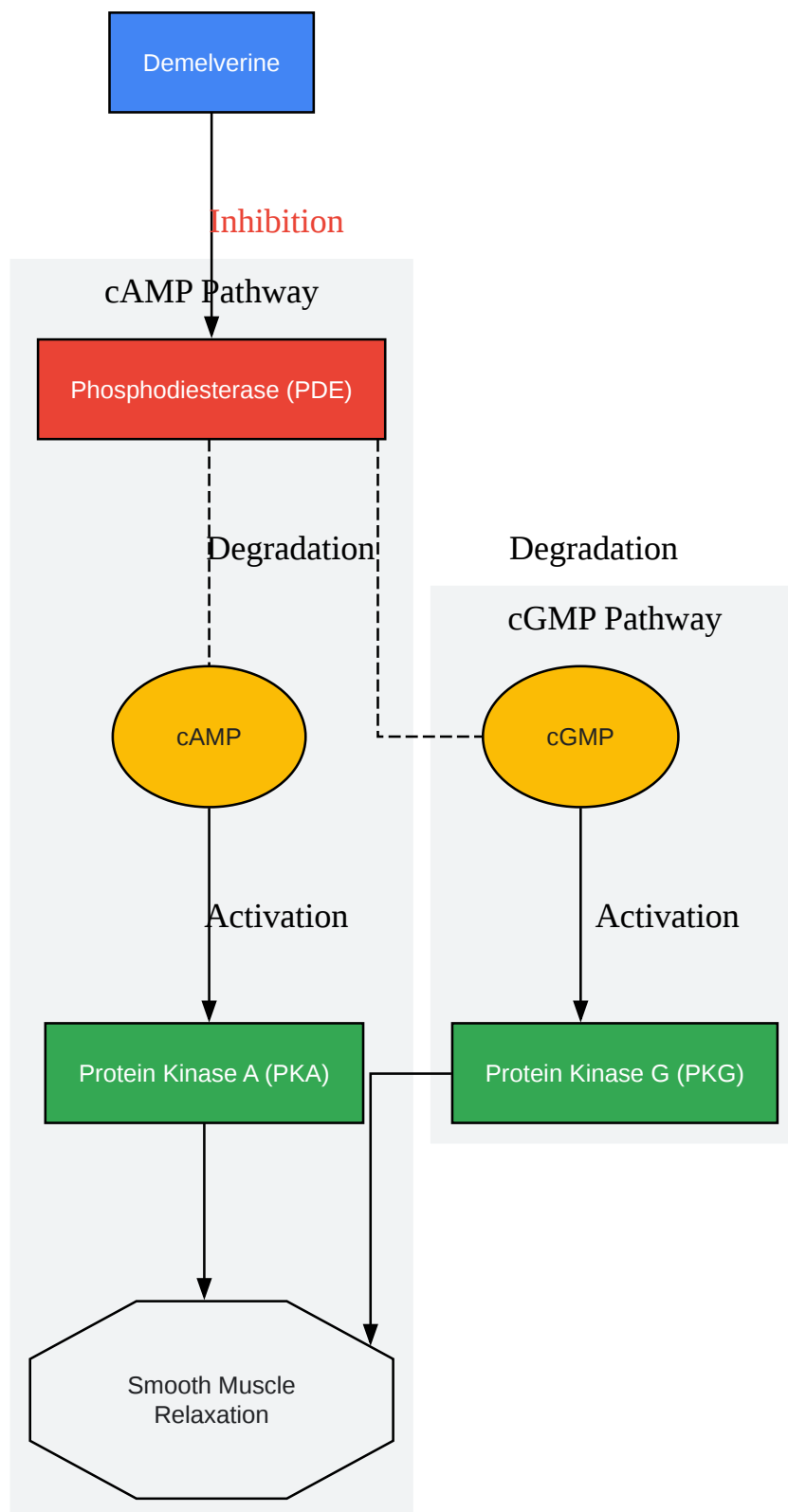
Pharmacodynamics: A Papaverine-Like Mechanism of Action

The primary characteristic of **Demelverine**'s pharmacological profile is its papaverine-like spasmolytic activity.[4] Papaverine, an opium alkaloid, exerts its smooth muscle relaxant effects through a multi-faceted mechanism that is independent of nervous system input.[4][5] It is hypothesized that **Demelverine** shares these mechanisms, which primarily involve:

- **Inhibition of Phosphodiesterases (PDEs):** Papaverine is a non-specific PDE inhibitor, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1][5]
- **Blockade of Calcium Channels:** Papaverine has been shown to directly block calcium channels, inhibiting the influx of extracellular calcium which is a critical step in the initiation and maintenance of smooth muscle contraction.[5]

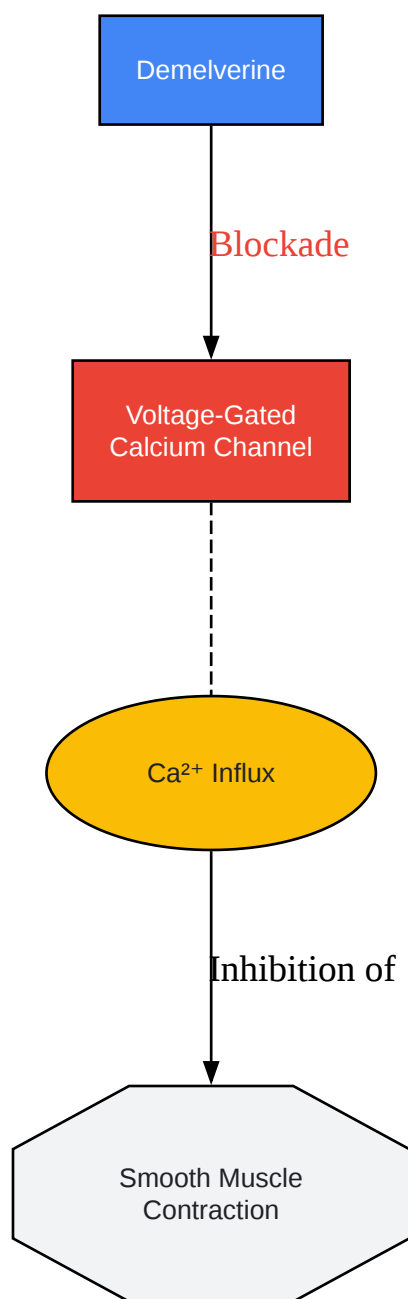
Hypothesized Signaling Pathways

Based on the papaverine-like action, the following signaling pathways are proposed for **Demelverine**-induced smooth muscle relaxation.



[Click to download full resolution via product page](#)

Caption: Hypothesized PDE Inhibition Pathway for **Demelverine**.

[Click to download full resolution via product page](#)

Caption: Hypothesized Calcium Channel Blockade by **Demelverine**.

Pharmacokinetics

There is a notable absence of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of **Demelverine**. To fully characterize this compound, dedicated studies are required.

| ADME Parameter | Data |
|----------------|--------------------|
| Absorption | No data available. |
| Distribution | No data available. |
| Metabolism | No data available. |
| Excretion | No data available. |

Table 2: Summary of Pharmacokinetic Data for **Demelverine**

Toxicology

Similarly, comprehensive toxicological data for **Demelverine**, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity, are not available in the public domain.

| Toxicological Endpoint | Data |
|-----------------------------|--------------------|
| Acute Toxicity (e.g., LD50) | No data available. |
| Chronic Toxicity | No data available. |
| Adverse Effects | No data available. |

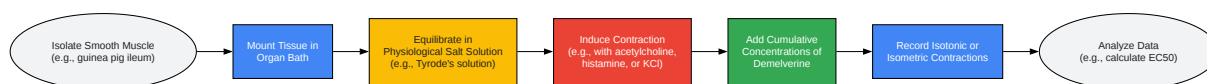
Table 3: Summary of Toxicological Data for **Demelverine**

Example Experimental Protocols

For researchers and drug development professionals interested in investigating the pharmacological profile of **Demelverine** or similar spasmolytic compounds, the following are examples of standard experimental protocols.

Assessment of Spasmolytic Activity using Isolated Organ Bath

This protocol is a classic method for evaluating the direct effect of a compound on smooth muscle contractility.



[Click to download full resolution via product page](#)

Caption: Workflow for Isolated Organ Bath Experiment.

Methodology:

- Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is isolated and dissected.[7]
- Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[8][9]
- Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.[8]
- Contraction Induction: A contractile agent (e.g., acetylcholine, histamine, high potassium solution) is added to the bath to induce a stable contraction.[8]
- Drug Addition: Cumulative concentrations of **Demelverine** are added to the bath, and the resulting relaxation is recorded.
- Data Acquisition and Analysis: The changes in muscle tension are recorded using a force transducer connected to a data acquisition system. The concentration-response curve is then plotted to determine the EC₅₀ value.[9]

Phosphodiesterase (PDE) Activity Assay

This assay can be used to determine if **Demelverine** inhibits PDE enzymes and to quantify its inhibitory potency.

Methodology:

- **Enzyme and Substrate Preparation:** A purified PDE enzyme and its substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.[\[10\]](#)[\[11\]](#)
- **Inhibitor Incubation:** Different concentrations of **Demelverine** are pre-incubated with the PDE enzyme.[\[10\]](#)[\[11\]](#)
- **Reaction Initiation:** The reaction is initiated by the addition of the substrate.[\[11\]](#)
- **Quantification of Product Formation:** The amount of AMP or GMP produced is quantified. This can be done using various methods, including colorimetric assays, fluorescence-based assays, or radioimmunoassays.[\[12\]](#)[\[13\]](#)
- **Data Analysis:** The percentage of PDE inhibition is calculated for each concentration of **Demelverine**, and the IC₅₀ value is determined.[\[11\]](#)

Calcium Channel Blocking Activity using Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of calcium channel blockade.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology:

- **Cell Culture:** A suitable cell line expressing voltage-gated calcium channels (e.g., HEK293 cells) is cultured.
- **Patch-Clamp Recording:** The whole-cell patch-clamp configuration is established on a single cell.[\[14\]](#)[\[16\]](#)
- **Eliciting Calcium Currents:** The cell membrane is depolarized using a voltage step protocol to elicit inward calcium currents.

- Drug Application: **Demelverine** is applied to the cell via the extracellular solution.
- Data Acquisition and Analysis: The amplitude of the calcium current is measured before and after the application of **Demelverine**. The percentage of current inhibition is calculated to determine the IC₅₀ value.[16]

Conclusion and Future Directions

Demelverine is a spasmolytic agent with a proposed papaverine-like mechanism of action, likely involving non-specific phosphodiesterase inhibition and calcium channel blockade. However, the pharmacological profile of this compound is largely incomplete due to a lack of published experimental data.

To fully elucidate the therapeutic potential and safety profile of **Demelverine**, the following areas of research are critical:

- In-depth Pharmacodynamic Studies: Comprehensive in vitro studies are needed to confirm the mechanism of action, including receptor binding assays, specific PDE isoenzyme inhibition profiles, and detailed characterization of its effects on various types of ion channels.
- Comprehensive Pharmacokinetic Profiling: In vivo studies in animal models are required to determine the ADME properties of **Demelverine**.
- Toxicological Evaluation: A complete toxicological assessment is necessary to establish the safety of the compound.
- Clinical Investigations: Well-designed clinical trials are needed to evaluate the efficacy and safety of **Demelverine** in relevant patient populations.

The information and example protocols provided in this guide are intended to serve as a foundation for future research into the pharmacological properties of **Demelverine**. A thorough investigation of this compound is warranted to determine its place in modern therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [precision.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. youtube.com [youtube.com]
- 15. Manual Whole-Cell Patch Clamp Assay For Screening NCE's Against Voltage Gated Ion-Channels [outsourcedpharma.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Pharmacological Profile of Demelverine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085602#pharmacological-profile-of-demelverine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com